

Application Note: Streamlined Purification of Recombinant Indole-3-Glycerol-Phosphate Synthase (IGPS)

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Compound of Interest

Compound Name: 1-C-(Indol-3-yl)glycerol 3-phosphate

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Introduction

Indole-3-glycerol-phosphate synthase (IGPS) is a key enzyme in the tryptophan biosynthesis pathway, catalyzing the conversion of 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) to indole-3-glycerol phosphate (IGP)[1]. This pathway is essential in bacteria, fungi, and plants, but absent in humans, making IGPS a potential target for the development of novel antimicrobial agents[1][2]. The production of highly pure and active recombinant IGPS is crucial for structural biology, inhibitor screening, and detailed kinetic studies. This application note provides a comprehensive protocol for the expression and purification of recombinant, C-terminally His-tagged IGPS from *Pseudomonas aeruginosa* (PaIGPS) heterologously expressed in *Escherichia coli*[2]. The described multi-step purification strategy, employing affinity, ion-exchange, and size-exclusion chromatography, consistently yields high-purity protein suitable for downstream applications.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the recombinant PaIGPS discussed in this protocol.

Parameter	Value	Source Organism	Expression System	Reference
Molecular Weight (subunit)	~29.5 kDa (calculated)	<i>Pseudomonas aeruginosa</i> PAO1	<i>E. coli</i> BL21(DE3)	[2]
Affinity Tag	C-terminal 6xHis-tag	N/A	N/A	[2]
Catalytic Turnover (kcat)	$11.1 \pm 0.1 \text{ s}^{-1}$	<i>Pseudomonas aeruginosa</i> PAO1	<i>E. coli</i> BL21(DE3)	[2]
Purification Yield	High (specific values vary)	<i>Pseudomonas aeruginosa</i> PAO1	<i>E. coli</i> BL21(DE3)	[2]

Experimental Protocols

This section details the step-by-step methodologies for the purification of recombinant His-tagged IGPS.

Expression of Recombinant IGPS in *E. coli*

- **Transformation:** Transform *E. coli* BL21(DE3) competent cells with an expression vector (e.g., pET series) containing the *trpC* gene encoding IGPS with a C-terminal 6xHis-tag. Plate the transformed cells on LB agar containing the appropriate antibiotic for selection and incubate overnight at 37°C.
- **Starter Culture:** Inoculate a single colony into 50 mL of LB medium with the selective antibiotic. Grow overnight at 37°C with shaking at 220 rpm.
- **Large-Scale Culture:** Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD_{600}) reaches 0.6-0.8.
- **Induction:** Induce protein expression by adding isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.

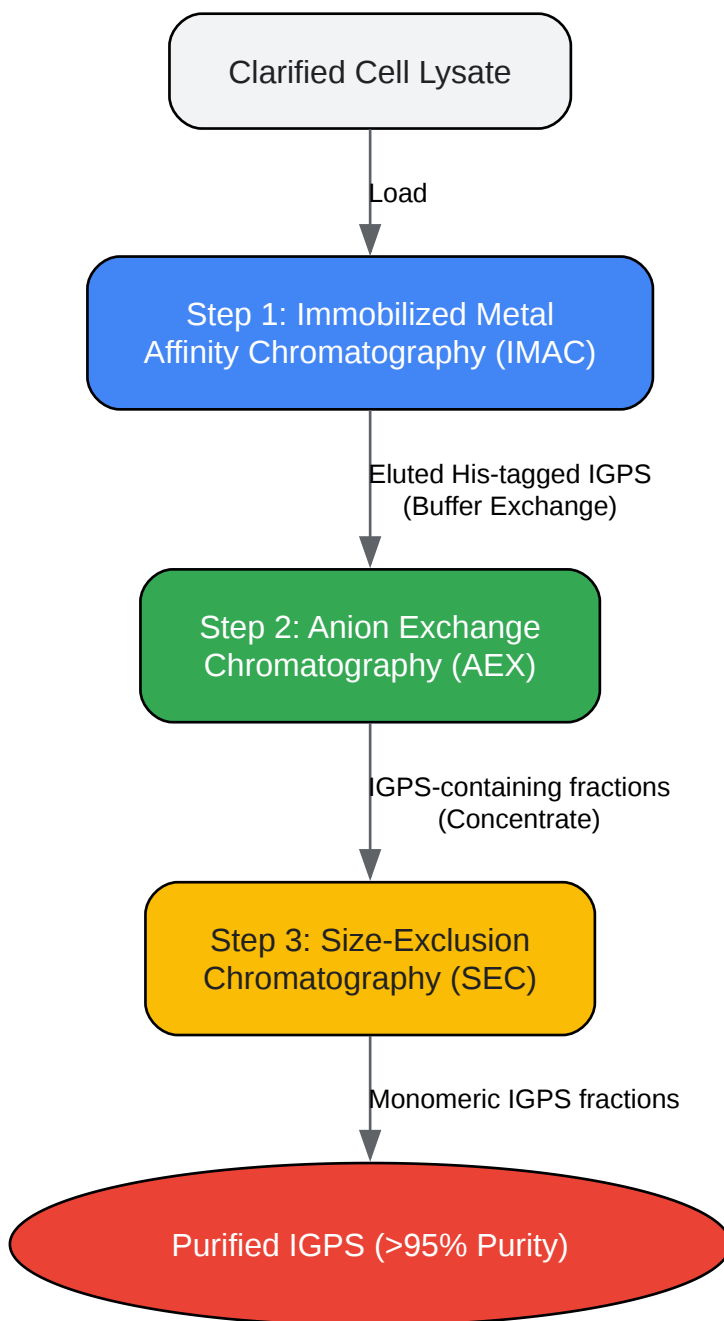
- Expression: Incubate the culture for an additional 4-6 hours at 30°C with shaking.
- Cell Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until needed.

Cell Lysis and Clarification

- Resuspension: Resuspend the frozen cell pellet in 30 mL of Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol). Add lysozyme (1 mg/mL) and a protease inhibitor cocktail.
- Sonication: Lyse the cells on ice using a sonicator. Perform 6-8 cycles of 30-second bursts with 30-second cooling intervals.
- Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
- Filtration: Carefully collect the supernatant and pass it through a 0.45 µm syringe filter to remove any remaining particulate matter. This clarified lysate is the starting material for purification.

Purification Workflow

The purification of recombinant IGPS is achieved through a three-step chromatographic process as depicted in the workflow diagram below.



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Caption: Multi-step chromatographic purification workflow for recombinant IGPS.

Protocol 3.1: Step 1 - Immobilized Metal Affinity Chromatography (IMAC)

This step utilizes the affinity of the polyhistidine tag for immobilized nickel ions to achieve a high degree of initial purification[3][4][5].

- **Column Preparation:** Equilibrate a 5 mL Ni-NTA Sepharose column with 10 column volumes (CV) of Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
- **Sample Loading:** Load the clarified lysate onto the equilibrated column at a flow rate of 1 mL/min.
- **Washing:** Wash the column with 10-15 CV of Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins[6].
- **Elution:** Elute the His-tagged IGPS with 5 CV of Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole). Collect 1 mL fractions.
- **Analysis:** Analyze the collected fractions by SDS-PAGE to identify those containing the purified IGPS. Pool the purest fractions.

Protocol 3.2: Step 2 - Anion Exchange Chromatography (AEX)

This step separates molecules based on their net surface charge[7][8]. The predicted isoelectric point (pI) of PaIGPS is acidic, making it suitable for anion exchange chromatography at a neutral pH.

- **Buffer Exchange:** Exchange the buffer of the pooled IMAC fractions into AEX Binding Buffer (20 mM Tris-HCl, pH 8.0, 25 mM NaCl) using a desalting column or dialysis.
- **Column Equilibration:** Equilibrate a HiTrap Q HP anion exchange column with 10 CV of AEX Binding Buffer.
- **Sample Loading:** Load the buffer-exchanged sample onto the column.
- **Elution:** Elute the bound proteins using a linear gradient of 0-100% AEX Elution Buffer (20 mM Tris-HCl, pH 8.0, 1 M NaCl) over 20 CV. Collect fractions.
- **Analysis:** Analyze fractions by SDS-PAGE. Pool the fractions containing IGPS.

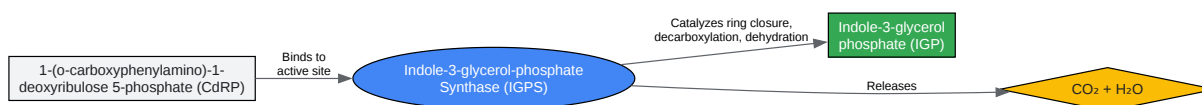
Protocol 3.3: Step 3 - Size-Exclusion Chromatography (SEC)

Also known as gel filtration, this final polishing step separates proteins based on their hydrodynamic radius, effectively removing any remaining contaminants and protein aggregates^{[9][10][11]}.

- **Concentration:** Concentrate the pooled AEX fractions to a volume of 1-2 mL using a centrifugal concentrator (e.g., Amicon Ultra, 10 kDa MWCO).
- **Column Equilibration:** Equilibrate a Superdex 75 or Superdex 200 gel filtration column (pre-calibrated with molecular weight standards) with at least 2 CV of SEC Buffer (20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT).
- **Sample Injection:** Inject the concentrated protein sample onto the column.
- **Isocratic Elution:** Elute the protein with 1.5 CV of SEC Buffer at a constant flow rate.
- **Analysis and Storage:** Collect fractions and analyze by SDS-PAGE for purity. Pool the fractions containing pure, monomeric IGPS. Determine the protein concentration using the absorbance at 280 nm and the calculated molar extinction coefficient^[1]. Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the substrate, enzyme, and product in the reaction catalyzed by IGPS.



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Caption: Catalytic reaction of Indole-3-glycerol-phosphate synthase.

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